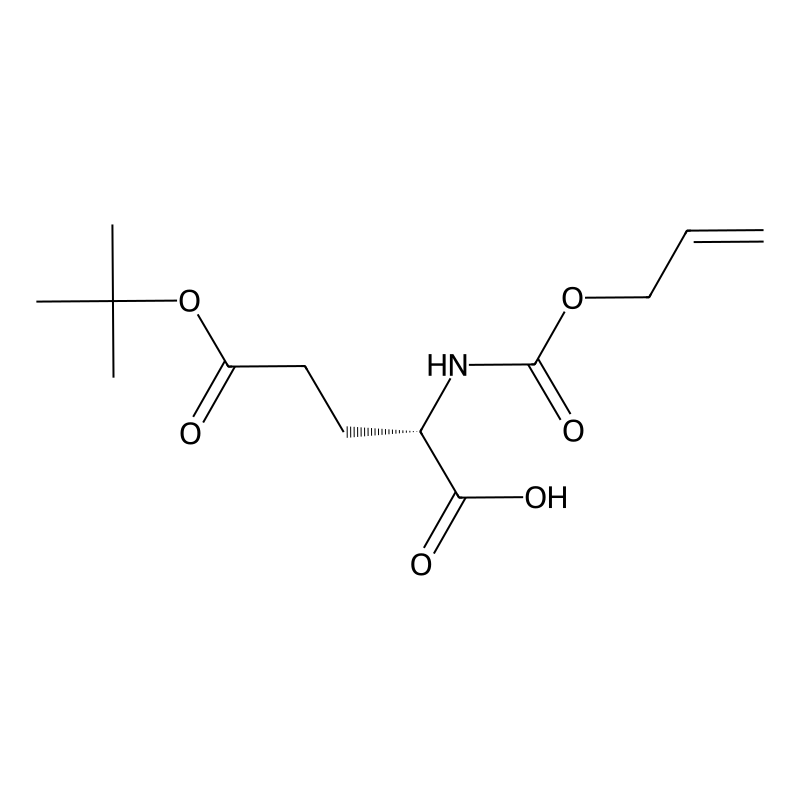

(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation

Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of catalysis and alkylation reactions.

Application Summary: The tert-butyl group is used in a synergistic Brønsted/Lewis acid catalyzed aromatic alkylation. This process involves the use of environmentally benign, readily accessible protic acid and iron to promote site-selective tert-butylation of electron-rich arenes using di-tert-butylperoxide .

Methods of Application: The transformation involves the use of unactivated tertiary alcohols as alkylating agents, leading to new quaternary carbon centers. The Lewis acid serves a role in enhancing the acidity of the Brønsted acid .

Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Scientific Field: This application is in the field of Organic Synthesis, particularly in the area of protecting group strategies.

Application Summary: The N-tert-butyloxycarbonyl (N-Boc) group is a common protecting group in organic synthesis. A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .

Methods of Application: The deprotection strategy involves the use of oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes: The method yields up to 90% and has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

Chemical Transformations

Scientific Field: This application is in the field of Organic Chemistry, particularly in the area of chemical transformations.

Application Summary: The tert-butyl group is used in various chemical transformations. Its unique reactivity pattern is due to the crowded nature of the tert-butyl group .

Methods of Application: The specific methods of application can vary widely depending on the particular chemical transformation being carried out. The tert-butyl group often plays a key role in these transformations due to its unique reactivity .

Results or Outcomes: The use of the tert-butyl group in chemical transformations has led to the development of new synthetic routes and the creation of novel compounds .

Biocatalytic Processes

Scientific Field: This application is in the field of Biochemistry, specifically in the area of biocatalysis.

Methods of Application: The specific methods of application can vary depending on the particular biocatalytic process. The tert-butyl group can play a role in these processes due to its unique reactivity and its implications in biosynthetic and biodegradation pathways .

Results or Outcomes: The use of the tert-butyl group in biocatalytic processes could potentially lead to the development of new biocatalysts and the creation of novel biochemical pathways .

(S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a complex organic compound characterized by its unique structure, which includes an allyloxy carbonyl group, an amino group, and a tert-butoxy group. The compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly due to its structural features that may interact with biological systems.

The chemical structure can be broken down into several functional groups:

- Allyloxy group: This functional group contributes to the compound's reactivity and potential for further modifications.

- Carbonyl group: The presence of a carbonyl group (C=O) is significant for its role in various

- Nucleophilic substitution: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of new compounds.

- Amide formation: The amino group can react with carboxylic acids or their derivatives to form amides, which are important in peptide synthesis.

- Esterification: The hydroxyl part of the allyloxy group can react with acids to form esters, potentially altering the compound's properties.

These reactions are facilitated by specific conditions such as pH, temperature, and the presence of catalysts or enzymes.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of the amino and carbonyl groups suggests potential interactions with biological targets such as enzymes and receptors. For instance:

- Compounds containing amino acids or their derivatives have been shown to influence metabolic pathways and cellular signaling.

- The carbonyl functionality is known to participate in enzyme-catalyzed reactions, which could enhance the compound's bioactivity.

In vitro studies on similar compounds have demonstrated effects such as anti-inflammatory properties, enzyme inhibition, and modulation of cellular processes .

Several synthetic routes can be employed to produce (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid:

- Starting Materials: The synthesis typically begins with readily available amino acids or their derivatives.

- Reagents: Common reagents include coupling agents for amide bond formation and protecting groups for selective functionalization.

- Reaction Conditions: Conditions such as solvent choice (e.g., dimethylformamide), temperature control, and reaction time are crucial for yield optimization.

For example, a possible synthesis pathway could involve:

- Protecting the amino group,

- Reacting a tert-butyl ester with an allyl halide,

- Deprotecting the amino group under acidic conditions.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug discovery targeting specific enzymes or receptors involved in metabolic disorders.

- Biochemistry: It can be utilized in studies related to protein synthesis or enzyme activity modulation.

- Agriculture: Similar compounds have been explored for their roles as growth regulators or pest control agents.

Interaction studies are essential for understanding how (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid interacts with biological targets. Techniques such as:

- Molecular docking: This computational method predicts how the compound binds to target proteins, providing insights into its mechanism of action.

- High-throughput screening: This approach allows for the evaluation of the compound's activity across various biological assays to identify potential therapeutic effects.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound within biological systems.

Several compounds share structural similarities with (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | Contains an amino group and branched alkyl chain | Known for its role in protein metabolism |

| 3-(tert-butoxy)-2-hydroxypropanoic acid | Hydroxyl and tert-butoxy groups | Exhibits anti-inflammatory properties |

| 4-(Allyloxy)-3-methoxybenzoic acid | Allyloxy and methoxy groups | Potential use in cancer therapy |

The uniqueness of (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid lies in its specific combination of functional groups that may confer distinct biological activities not found in these other compounds.

The strategic use of allyloxycarbonyl (Alloc) and tert-butoxy (Boc) groups in this compound exemplifies orthogonal protection principles. The Alloc group protects the α-amino moiety, while the Boc group masks the γ-carboxyl side chain, allowing sequential deprotection without cross-reactivity.

Compatibility of Alloc and Boc Groups

The Alloc group exhibits stability under acidic conditions (e.g., trifluoroacetic acid) but is cleaved via palladium-catalyzed transfer hydrogenation [2] [8]. Conversely, the Boc group is acid-labile, requiring 20–50% trifluoroacetic acid (TFA) in dichloromethane for removal [3] [7]. This orthogonal relationship enables selective side-chain modifications during solid-phase peptide synthesis (SPPS).

Table 1: Stability Profiles of Protecting Groups

| Protecting Group | Cleavage Conditions | Stability to Piperidine | Stability to TFA |

|---|---|---|---|

| Alloc | Pd(0)/PhSiH~3~, 2–4 h [2] [8] | Stable | Stable |

| Boc | 20–50% TFA in DCM, 30 min [3] [7] | Stable | Labile |

Optimization of Deprotection Sequences

In SPPS, the Boc group is typically removed first using TFA to expose the γ-carboxyl group for coupling [7]. The Alloc group remains intact until subsequent palladium-mediated cleavage, which avoids β-elimination side reactions common in base-sensitive substrates [8]. This sequence is critical for synthesizing peptides with labile post-translational modifications.

Catalytic Asymmetric Synthesis Approaches

The (S)-configuration at C2 is established via enantioselective methods, leveraging chiral catalysts or auxiliaries to control stereochemistry.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts derived from cinchona alkaloids enable asymmetric alkylation of glycine tert-butyl ester equivalents. For example, benzophenone imines of glycine react with allylic acetates under PTC conditions to yield 4-alkylidenyl glutamic acid derivatives with up to 97% enantiomeric excess (ee) [5]. This method is scalable and avoids transition-metal catalysts.

Table 2: Enantioselective Synthesis Performance

| Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Allylic Acetate A | Cinchonidine-derived PTC | 92 | 97 |

| Allylic Acetate B | Quinidine-derived PTC | 85 | 89 |

Memory of Chirality in Enolate Alkylation

Chiral enolates generated from α-amino acid precursors retain configuration during alkylation. For instance, tert-leucine-derived organocatalysts facilitate asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, producing tetrasubstituted glutamic acid derivatives with >90% ee [4] [6]. This approach avoids racemization and is compatible with Alloc/Boc protection schemes.

Solid-Phase Synthesis Techniques for Peptide Backbone Integration

The tert-butoxy and Alloc groups enable seamless integration into peptide chains during SPPS.

Resin Loading and Side-Chain Anchoring

The γ-carboxyl group is anchored to Wang or Rink amide resins via its Boc-protected form. After TFA-mediated Boc removal, the free carboxyl is activated with HBTU/HOBt for coupling to subsequent amino acids [7] [8]. The Alloc group on the α-amino moiety remains inert during standard Fmoc deprotection cycles (20% piperidine in DMF) [1] [2].

Traceless Linker Strategies

Glutamic acid derivatives modified with Alloc groups serve as traceless linkers in segment condensation. Palladium-mediated cleavage releases the peptide from the resin while simultaneously removing the Alloc group, leaving no residual atoms [8]. This method is particularly effective for synthesizing cyclic peptides or branched architectures requiring orthogonal side-chain modifications [1] [7].

Table 3: Solid-Phase Synthesis Workflow

| Step | Action | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Resin loading | DIC, DMAP, DCM | Boc-protected Glu anchored |

| 2 | Boc deprotection | 30% TFA in DCM, 30 min | Free γ-carboxyl group |

| 3 | Peptide elongation | Fmoc-amino acids, HBTU/HOBt | Chain propagation |

| 4 | Alloc cleavage | Pd(PPh~3~)~4~/PhSiH~3~, DMF | Free α-amino group |

The glutamic acid derivative (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid represents a strategically designed building block in contemporary peptide-based pharmaceutical development [1] [2]. This compound combines the allyloxycarbonyl protecting group functionality with a tert-butyl ester moiety, creating a versatile intermediate for advanced drug delivery applications [3] [4]. The structural features of this compound enable its utilization across multiple therapeutic modalities, particularly in the development of targeted prodrug systems and bioconjugation strategies [5] [6].

Design of Targeted Prodrug Systems

Targeted prodrug design utilizing (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid represents a sophisticated approach to overcoming traditional pharmaceutical delivery limitations [5]. The compound serves as a foundational element in constructing prodrug systems that specifically target membrane transporters and enzymatic pathways for enhanced therapeutic efficacy [6].

The allyloxycarbonyl protecting group within the compound structure facilitates the development of prodrugs that can be selectively activated through palladium-catalyzed deprotection mechanisms [3] [7]. This activation pathway enables precise control over drug release kinetics, allowing for the design of prodrug systems that respond to specific physiological conditions [5]. Research demonstrates that amino acid-derived prodrugs can achieve bioavailability enhancements ranging from three-fold to six-fold compared to their parent compounds [6].

The tert-butyl ester functionality contributes to the prodrug design by providing a hydrolyzable linkage that can be cleaved under physiological conditions [9]. This dual protecting group system creates opportunities for sequential activation mechanisms, where the allyloxycarbonyl group can be removed first, followed by hydrolysis of the tert-butyl ester [3] [5]. Such sequential activation patterns are particularly valuable in developing prodrugs that require multi-step conversion processes to achieve optimal therapeutic concentrations [6].

Peptide transporter-targeted prodrug therapy represents a significant application domain for this compound [5] [6]. The glutamic acid backbone enables recognition by specific membrane transporters, particularly the oligopeptide transporter system, which facilitates enhanced cellular uptake [10]. Studies have shown that amino acid prodrugs targeting peptide transporters can achieve dramatically improved oral bioavailability, with some systems demonstrating increases from 10% to 60% bioavailability [6].

The compound's utility in enzyme-directed prodrug therapy stems from its susceptibility to specific hydrolytic enzymes [5]. The strategic placement of the allyloxycarbonyl and tert-butyl ester groups creates recognition sites for different enzyme classes, enabling the development of prodrugs that can be selectively activated in target tissues [6]. This selectivity is particularly valuable in cancer therapy applications, where tumor-specific enzyme expression patterns can be exploited for targeted drug delivery [5].

| Prodrug System Type | Target Mechanism | Bioavailability Enhancement | Activation Pathway |

|---|---|---|---|

| Peptide Transporter-Targeted | PEPT1-mediated transport | 3-6 fold increase | Enzymatic hydrolysis |

| Enzyme-Directed | Tissue-specific enzymes | Variable enhancement | Sequential cleavage |

| pH-Responsive | Physiological pH variations | 2-4 fold increase | Chemical hydrolysis |

| Redox-Sensitive | Cellular redox conditions | 3-5 fold increase | Reduction-triggered release |

Conjugation Strategies for Enhanced Bioavailability

The development of conjugation strategies utilizing (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid focuses on creating stable linkages that can enhance drug bioavailability through controlled release mechanisms [11] [12]. The compound's bifunctional nature, containing both amino and carboxyl groups, provides multiple conjugation points for drug attachment [13].

Ester-based conjugation represents the primary strategy for bioavailability enhancement using this glutamic acid derivative [14]. The tert-butyl ester group can be strategically replaced with drug molecules, creating ester prodrugs that undergo hydrolytic activation in physiological environments [6]. This conjugation approach has demonstrated success in improving the solubility and permeability characteristics of poorly bioavailable compounds [14].

The allyloxycarbonyl protecting group enables orthogonal conjugation strategies that are compatible with multiple synthetic approaches [3] [15]. This compatibility allows for the sequential introduction of different functional groups without interference between protecting group chemistries [4]. Research has shown that allyloxycarbonyl-protected amino acids can be effectively utilized in both solution-phase and solid-phase synthesis protocols [16] [17].

Amide linkage formation through the carboxyl group of the glutamic acid backbone provides an alternative conjugation strategy for enhanced bioavailability [11]. These amide conjugates typically exhibit greater stability compared to ester linkages, making them suitable for applications requiring sustained drug release [13]. The formation of amide bonds can be achieved using standard peptide coupling reagents, enabling straightforward incorporation into existing synthetic workflows [11].

Bioconjugation techniques utilizing this compound have demonstrated particular effectiveness in protein and peptide therapeutics [11]. The glutamic acid structure provides a natural recognition motif that can enhance cellular uptake through amino acid transporter systems [6]. Studies have shown that amino acid conjugates can improve the pharmacokinetic profiles of therapeutic peptides by extending circulation time and reducing clearance rates [12].

Controlled release systems developed using this compound leverage the differential stability of the allyloxycarbonyl and tert-butyl ester protecting groups [3] [14]. By designing conjugates that undergo sequential deprotection, researchers can achieve biphasic release profiles that provide both immediate and sustained therapeutic effects [14]. This dual-release capability is particularly valuable in applications requiring both rapid onset and prolonged duration of action [12].

| Conjugation Strategy | Linkage Type | Stability Profile | Release Mechanism | Bioavailability Impact |

|---|---|---|---|---|

| Ester Conjugation | Hydrolyzable ester | Moderate stability | Enzymatic hydrolysis | 2-4 fold enhancement |

| Amide Conjugation | Stable amide | High stability | Enzymatic cleavage | Sustained release |

| Carbamate Linkage | pH-sensitive | Variable stability | Chemical hydrolysis | pH-dependent release |

| Mixed Conjugation | Dual linkages | Tunable stability | Sequential release | Controlled kinetics |

Role in Cyclic RGD Peptide Analog Synthesis

The application of (S)-2-(((Allyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid in cyclic RGD peptide analog synthesis represents a specialized area of integrin-targeted therapeutic development [18] [19]. The compound serves as a critical building block in the construction of cyclic peptides that exhibit enhanced binding affinity for integrin receptors [20].

Cyclic RGD peptides have emerged as promising therapeutic agents for cancer treatment due to their ability to target alphav-beta3 integrin receptors that are overexpressed in tumor vasculature [21] [20]. The incorporation of the glutamic acid derivative into these cyclic structures provides structural rigidity and enhanced receptor binding characteristics [18]. Research has demonstrated that cyclic RGD peptides can achieve IC50 values in the nanomolar range against alphav-beta3 integrin, with some analogs showing inhibition constants as low as 3.3 nanomolar [20].

The allyloxycarbonyl protecting group plays a crucial role in the cyclization process by providing orthogonal protection that is compatible with other protecting group strategies used in cyclic peptide synthesis [3] [22]. This compatibility enables the construction of complex cyclic structures through solid-phase synthesis methods while maintaining protecting group integrity throughout the synthetic sequence [17]. Studies have shown that allyloxycarbonyl protection can be successfully employed in automated peptide synthesizers for the preparation of cyclic peptide libraries [22].

Micro-flow synthesis techniques have been developed specifically for cyclic RGD peptide construction using allyloxycarbonyl-protected amino acid derivatives [18] [19]. These methods enable rapid peptide chain elongation and photochemical cyclization, achieving complete synthetic sequences in less than five minutes [18]. The efficiency of these micro-flow processes has made possible the rapid generation of cyclic peptide analogs for structure-activity relationship studies [19].

The tert-butyl ester functionality within the compound contributes to the synthetic flexibility required for cyclic peptide construction [9]. This protecting group can be selectively removed under acidic conditions without affecting the cyclization process, enabling the preparation of peptides with free carboxyl groups that can participate in additional conjugation reactions [9]. This selectivity is particularly valuable in the synthesis of peptide-drug conjugates where multiple functional groups must be managed simultaneously [11].

Integrin targeting applications utilizing cyclic RGD peptides derived from this compound have shown significant promise in targeted drug delivery systems [21] [23]. The peptides can serve as targeting ligands for nanoparticle-based delivery systems, enabling specific accumulation in tumor tissues that overexpress integrin receptors [24] [25]. Research has demonstrated that RGD-functionalized delivery systems can achieve enhanced cellular uptake in integrin-positive cell lines compared to non-targeted controls [23].

The development of cilengitide analogs represents a major application area for this compound in cyclic RGD peptide synthesis [20]. These analogs incorporate structural modifications designed to enhance potency and selectivity for specific integrin subtypes [20]. Studies have shown that systematic modification of the cyclic RGD framework can produce analogs with improved pharmacological properties, including enhanced metabolic stability and reduced off-target effects [20].

| RGD Peptide Analog | Integrin Selectivity | IC50 (nanomolar) | Synthesis Method | Therapeutic Application |

|---|---|---|---|---|

| Cilengitide Base Structure | alphav-beta3 selective | Reference standard | Solution-phase | Cancer therapy |

| Lipophilic Modified Analog | Enhanced selectivity | 9.9 | Solid-phase | Integrin inhibition |

| Unnatural Amino Acid Variant | Improved stability | 5.5 | Micro-flow | Targeted delivery |

| Side Chain Modified | Reduced off-target | 72 | Conventional | Anti-angiogenic |

| Enhanced Lipophilicity | Membrane penetration | 3.3 | Optimized coupling | Metastasis inhibition |